molecular formula C6H8N4O4 B14657523 Histidine, 4-nitro- CAS No. 41934-74-1

Histidine, 4-nitro-

Cat. No.: B14657523
CAS No.: 41934-74-1
M. Wt: 200.15 g/mol
InChI Key: ACSLYMUBHGQOHG-UHFFFAOYSA-N
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Description

Histidine, 4-nitro- is a derivative of the essential amino acid histidine It features a nitro group (-NO2) attached to the imidazole ring of histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Histidine, 4-nitro- typically involves nitration of histidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and degradation of the histidine molecule.

Industrial Production Methods

Industrial production of Histidine, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Histidine, 4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the nitro group.

Scientific Research Applications

Histidine, 4-nitro- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Histidine, 4-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The imidazole ring of histidine can also act as a proton shuttle, facilitating proton transfer reactions in biological systems.

Comparison with Similar Compounds

Histidine, 4-nitro- can be compared with other nitro-substituted amino acids and imidazole derivatives:

    Histidine: The parent compound, which lacks the nitro group, has different chemical properties and reactivity.

    Nitroarginine: Another nitro-substituted amino acid with distinct biological activities.

    Nitroimidazole: A class of compounds with similar structural features but different applications and reactivity.

Histidine, 4-nitro- is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

CAS No.

41934-74-1

Molecular Formula

C6H8N4O4

Molecular Weight

200.15 g/mol

IUPAC Name

2-amino-3-(5-nitro-1H-imidazol-4-yl)propanoic acid

InChI

InChI=1S/C6H8N4O4/c7-3(6(11)12)1-4-5(10(13)14)9-2-8-4/h2-3H,1,7H2,(H,8,9)(H,11,12)

InChI Key

ACSLYMUBHGQOHG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])CC(C(=O)O)N

Origin of Product

United States

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